

Application Notes and Protocols for Studying Caltractin Localization at the Centrosome

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Compound of Interest

Compound Name: *caltractin*

Cat. No.: *B1168705*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Caltractin, also known as centrin, is a highly conserved, calcium-binding protein that is a fundamental component of the centrosome in eukaryotic cells.[1][2] As a member of the EF-hand superfamily of proteins, **caltractin** plays a crucial role in centrosome duplication, stability, and function. Its localization and concentration at the centrosome are tightly regulated and are critical for maintaining genomic stability. Dysregulation of centrosome number and function has been implicated in various diseases, including cancer.[1] These application notes provide detailed protocols for the isolation of centrosomes and the subsequent immunofluorescence-based analysis of **caltractin** localization, offering a valuable tool for researchers in cell biology and drug development.

Data Presentation

Quantitative analysis of **caltractin** (CETN2) abundance at the centrosome provides critical insights into its stoichiometric relationships with other centrosomal proteins. The following table summarizes data from a quantitative proteomics study on human KE37 cells, offering a baseline for the copy number of **caltractin** and other key centrosomal proteins.[1]

Protein	Gene Name	Cellular Abundance (copies per KE37 cell)	Centrosomal Abundance (copies per centrosome)	Primary Function
Caltractin (Centrin-2)	CETN2	~2,100,000	~1,200	Centriole duplication, microtubule severing[1][3]
γ-tubulin	TUBG1	~1,100,000	~1,340 (used for normalization)	Microtubule nucleation
Cep135	CEP135	~100,000	~1,000	Centriole assembly
Sas-6	SASS6	~15,000	~85 (doubles in S/G2 phase)	Cartwheel assembly, centriole duplication
STIL	STIL	~10,000	~36 (doubles in S/G2 phase)	Centriole duplication
Plk4	PLK4	~1,200	Not determined	Key regulator of centriole duplication

Experimental Protocols

Protocol 1: Isolation of Centrosomes from Cultured Mammalian Cells by Sucrose Gradient Centrifugation

This protocol describes the isolation of centrosomes from cultured mammalian cells, such as HeLa or KE37, using a discontinuous sucrose gradient. This method yields a highly enriched fraction of centrosomes suitable for biochemical and immunofluorescence analysis.

Materials:

- Cultured mammalian cells (e.g., HeLa, KE37)

- Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (1 mM Tris-HCl pH 8.0, 0.5% NP-40, 0.5 mM MgCl₂, with freshly added protease inhibitors)
- Sucrose solutions (40%, 50%, and 70% w/v in 10 mM PIPES pH 7.2, 0.1% Triton X-100, 1 mM EGTA)
- Dounce homogenizer
- Ultracentrifuge and swing-out rotors (e.g., SW41 or equivalent)
- Ultra-Clear centrifuge tubes

Procedure:

- Cell Culture and Harvest:
 - Culture cells to high confluency in appropriate media.
 - Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
 - Wash the cell pellet twice with ice-cold PBS.
- Cell Lysis:
 - Resuspend the cell pellet in ice-cold lysis buffer.
 - Incubate on ice for 10-15 minutes to allow for cell lysis.
 - Homogenize the lysate with a Dounce homogenizer (10-15 strokes with a tight-fitting pestle) to release centrosomes from the nucleus.
 - Centrifuge the lysate at 2,500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
- Sucrose Gradient Centrifugation:
 - Carefully collect the supernatant containing the centrosomes.

- Prepare a discontinuous sucrose gradient in an Ultra-Clear centrifuge tube by layering the sucrose solutions in the following order from bottom to top: 2 ml of 70% sucrose, 2 ml of 50% sucrose, and 2 ml of 40% sucrose.
- Gently layer the supernatant onto the top of the sucrose gradient.
- Centrifuge at 100,000 x g for 1 hour at 4°C in a swing-out rotor.
- Fraction Collection:
 - After centrifugation, carefully collect fractions from the top of the gradient. Centrosomes will be enriched at the 40%-50% and 50%-70% sucrose interfaces.
 - Collect 500 µl fractions and determine the sucrose concentration of each fraction using a refractometer.
- Verification of Centrosome Enrichment:
 - Analyze fractions by Western blotting using antibodies against known centrosomal markers (e.g., γ-tubulin, pericentrin) to identify the fractions with the highest concentration of centrosomes.
 - Pool the enriched fractions for downstream applications.

Protocol 2: Immunofluorescence Staining of Isolated Centrosomes for Caltractin Localization

This protocol details the procedure for visualizing **caltractin** on isolated centrosomes using immunofluorescence microscopy.

Materials:

- Isolated centrosome fractions (from Protocol 1)
- Poly-L-lysine coated coverslips
- Cytospin centrifuge (optional)

- Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
- Permeabilization buffer: 0.1% Triton X-100 in PBS
- Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary antibody: Anti-**Caltractin**/Centrin antibody (e.g., anti-CETN2)
- Secondary antibody: Fluorescently-labeled anti-species IgG (e.g., Alexa Fluor 488 goat anti-mouse)
- DAPI (4',6-diamidino-2-phenylindole) for counterstaining (if nuclei are present)
- Mounting medium with anti-fade reagent
- Fluorescence microscope

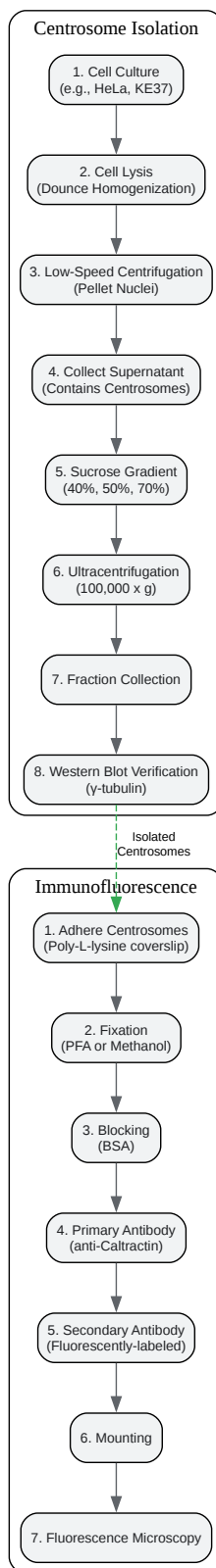
Procedure:

- Adhesion of Centrosomes to Coverslips:
 - Dilute the isolated centrosome fraction in PBS.
 - Add the diluted centrosome suspension to poly-L-lysine coated coverslips in a humidified chamber and allow the centrosomes to adhere for 20-30 minutes. Alternatively, use a cytospin centrifuge to spin the centrosomes onto the coverslips.
- Fixation:
 - Carefully aspirate the liquid and fix the centrosomes by incubating with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
 - Wash the coverslips three times with PBS.
- Permeabilization (if using paraformaldehyde fixation):
 - Incubate the coverslips with permeabilization buffer for 10 minutes at room temperature.

- Wash three times with PBS.
- Blocking:
 - Incubate the coverslips with blocking buffer for 1 hour at room temperature to block non-specific antibody binding sites.
- Primary Antibody Incubation:
 - Dilute the anti-**Caltractin** primary antibody in blocking buffer to the recommended concentration.
 - Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Wash the coverslips three times with PBS.
 - Dilute the fluorescently-labeled secondary antibody in blocking buffer.
 - Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the coverslips three times with PBS.
 - If desired, incubate with DAPI solution for 5 minutes to stain any contaminating nuclei.
 - Wash twice with PBS.
 - Mount the coverslips onto microscope slides using a mounting medium with an anti-fade reagent.
- Microscopy:
 - Visualize the stained centrosomes using a fluorescence microscope with appropriate filters. **Caltractin** will appear as distinct fluorescent puncta.

Visualization of Workflows and Pathways

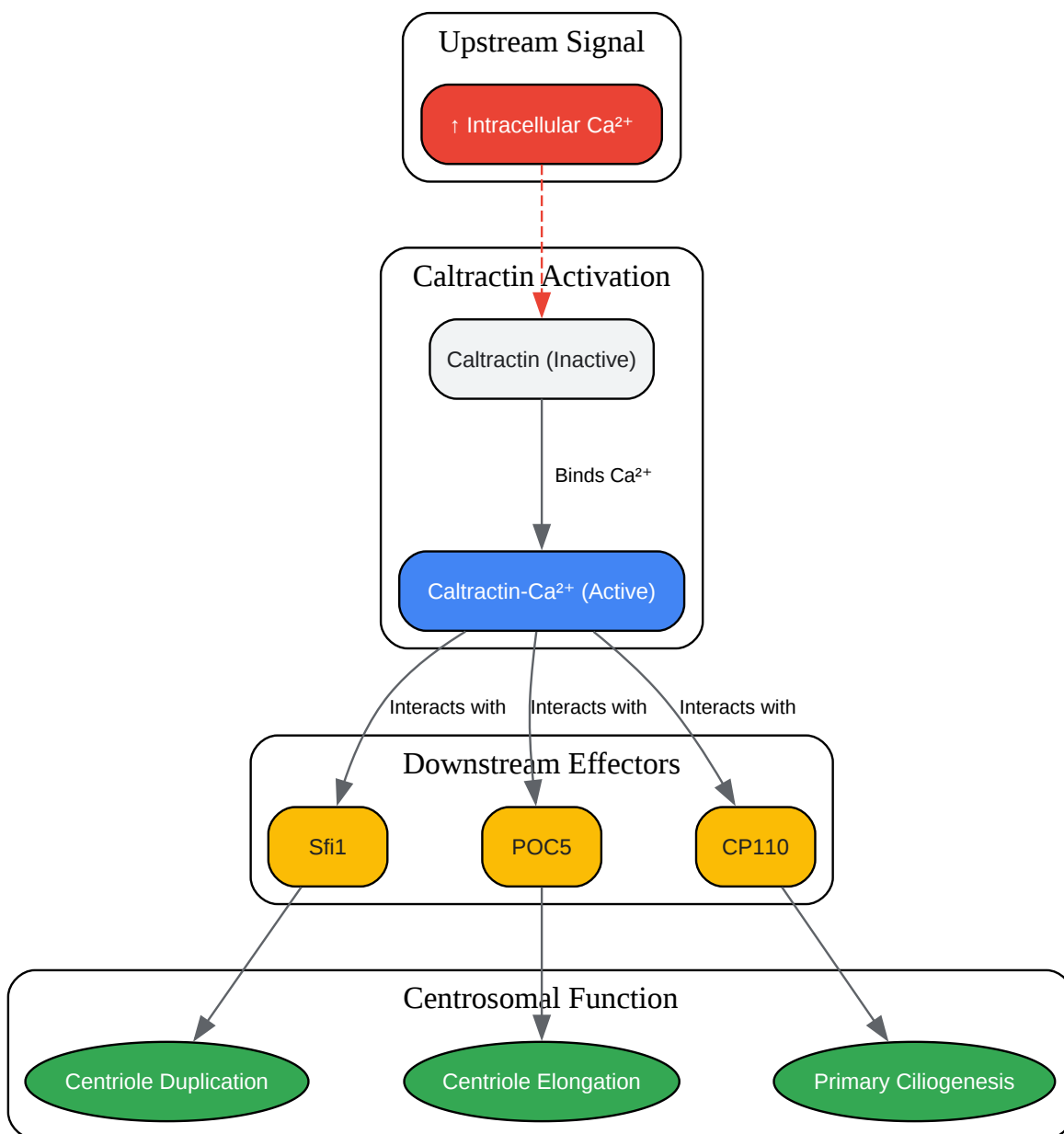
Experimental Workflow for Caltractin Localization Study



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Caption: Experimental workflow for isolating centrosomes and localizing **caltractin**.

Caltractin Signaling in Centriole Duplication

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Caption: **Caltractin**'s role in calcium-dependent regulation of centrosome functions.

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